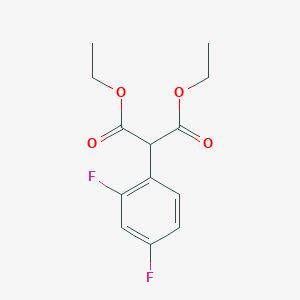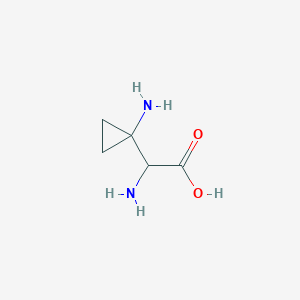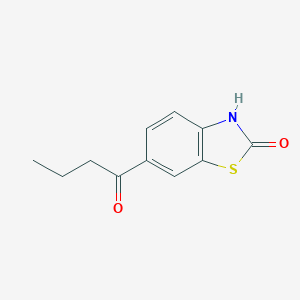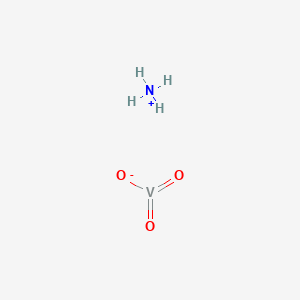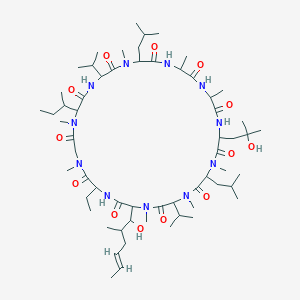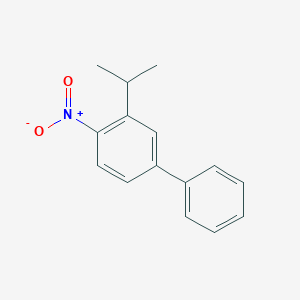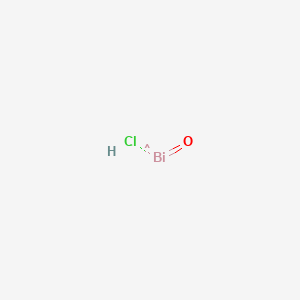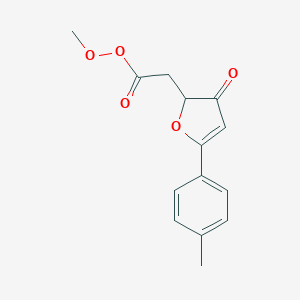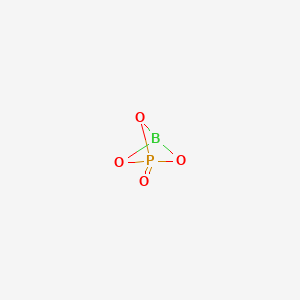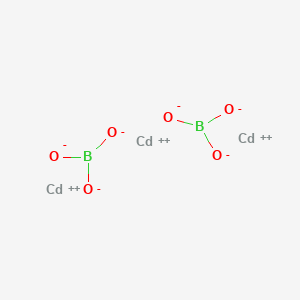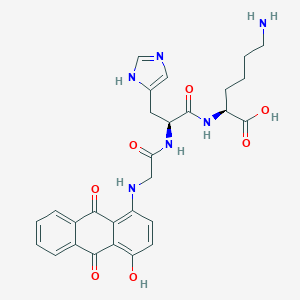
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine is a synthetic molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound is commonly referred to as DHLA-His-Lys and has been shown to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of DHLA-His-Lys is not fully understood, but it is believed to act through multiple pathways. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, DHLA-His-Lys has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
DHLA-His-Lys has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and possess antimicrobial properties. Additionally, DHLA-His-Lys has been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DHLA-His-Lys in lab experiments is its ability to act as both an antioxidant and an anti-inflammatory agent, which makes it a useful tool for studying oxidative stress and inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties, which makes it a potential candidate for studying the mechanisms of antimicrobial activity. One limitation of using DHLA-His-Lys in lab experiments is its relatively high cost compared to other antioxidants and anti-inflammatory agents.
Zukünftige Richtungen
There are several future directions for the study of DHLA-His-Lys. One direction is to further elucidate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use as an antimicrobial agent and to explore its mechanism of antimicrobial activity. Additionally, there is a need for further studies on the safety and toxicity of DHLA-His-Lys, as well as its pharmacokinetics and pharmacodynamics in various animal models and in humans.
Synthesemethoden
The synthesis of DHLA-His-Lys involves the coupling of three amino acids, namely glycine, histidine, and lysine, with a derivative of anthracene. The anthracene derivative used in the synthesis is 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene carboxylic acid, which is activated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The three amino acids are then coupled with the activated anthracene derivative using standard peptide synthesis techniques.
Wissenschaftliche Forschungsanwendungen
DHLA-His-Lys has been extensively studied in the field of biochemistry and pharmacology due to its ability to act as an antioxidant and an anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
132391-60-7 |
|---|---|
Produktname |
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine |
Molekularformel |
C28H30N6O7 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O7/c29-10-4-3-7-19(28(40)41)34-27(39)20(11-15-12-30-14-32-15)33-22(36)13-31-18-8-9-21(35)24-23(18)25(37)16-5-1-2-6-17(16)26(24)38/h1-2,5-6,8-9,12,14,19-20,31,35H,3-4,7,10-11,13,29H2,(H,30,32)(H,33,36)(H,34,39)(H,40,41)/t19-,20-/m0/s1 |
InChI-Schlüssel |
OZOILYIDULXYNI-PMACEKPBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
Sequenz |
GHK |
Synonyme |
1-hydroxy-4-(glycyl-histidyl-lysine)anthraquinone 4-(glycyl-histidyl-lysine)-1-hydroxyanthraquinone Q-GHK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



